1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
The compound 1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a quinoline derivative featuring a 3-chlorophenylmethyl group at position 1, methoxy substituents at positions 6 and 7, and a 4-methoxybenzenesulfonyl group at position 2.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO6S/c1-31-18-7-9-19(10-8-18)34(29,30)24-15-27(14-16-5-4-6-17(26)11-16)21-13-23(33-3)22(32-2)12-20(21)25(24)28/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKLTMWZNUKWKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the use of a Friedländer synthesis, where an aromatic amine and a ketone are condensed in the presence of an acid catalyst to form the quinoline core. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial production methods for this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the quinoline core to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy or sulfonyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Position Sensitivity: The 3-chlorophenylmethyl group in the target compound contrasts with the 4-chlorophenyl substituent in compound 4k and the positional isomer in ZINC2691109 (4-chlorophenylmethyl) . The 4-methoxybenzenesulfonyl group in the target compound differs from the simpler benzenesulfonyl group in ZINC2691109, which lacks the methoxy substituent. Sulfonyl groups enhance solubility and metabolic stability .
Synthesis Methodologies: Compound 4k was synthesized via Pd-catalyzed cross-coupling, a method adaptable to the target compound’s synthesis . Compound I utilized microwave-assisted cyclization with InCl₃, suggesting efficient pathways for dihydroquinolinone derivatives .
Crystallographic and Physical Properties :
- Compound I exhibited a quasi-planar fused-ring system (dihedral angle 0.28°) and π–π interactions, critical for solid-state stability . Similar analysis for the target compound would require crystallographic data.
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one is a derivative of the quinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C26H26ClN2O5S
- Molecular Weight : 494.01 g/mol
- Key Functional Groups :
- Chlorophenyl group
- Dimethoxy substituents
- Sulfonyl moiety
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, focusing on its antibacterial effects and inhibitory action on specific enzymes.
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoline exhibit significant antibacterial properties. The compound has shown moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains (e.g., E. coli, Staphylococcus aureus) | Weak to Moderate |
The antibacterial screening indicates that this compound may serve as a lead for developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The compound exhibited significant inhibitory activity against AChE, which is crucial for treating Alzheimer's disease. The IC50 values were found to be comparable to known inhibitors, suggesting its potential as a therapeutic agent.
- Urease Inhibition : The compound demonstrated strong urease inhibitory activity, which is beneficial in treating conditions like urinary tract infections. Specific IC50 values for related compounds ranged from 0.63 µM to 6.28 µM, indicating robust activity .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of quinoline derivatives similar to the target compound:
- Synthesis and Evaluation :
- Molecular Docking Studies :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
